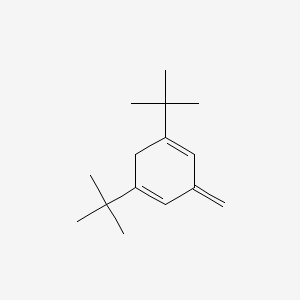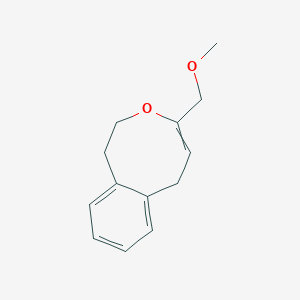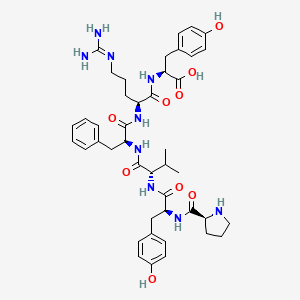phosphanium bromide CAS No. 827344-57-0](/img/structure/B12528337.png)
[(3-Chlorothiophen-2-yl)methyl](triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chlorothiophen-2-yl)methylphosphanium bromide is an organophosphorus compound with the molecular formula C22H19BrClPS It is a bromide salt of a phosphonium cation, characterized by the presence of a 3-chlorothiophen-2-yl group attached to a triphenylphosphanium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorothiophen-2-yl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable halide precursor. One common method is the reaction of triphenylphosphine with 3-chlorothiophen-2-ylmethyl bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of (3-Chlorothiophen-2-yl)methylphosphanium bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch processes, and the final product is subjected to rigorous quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
(3-Chlorothiophen-2-yl)methylphosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Coupling Reactions: The compound can be used in coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, thiolates, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation reactions produce phosphine oxides.
科学的研究の応用
(3-Chlorothiophen-2-yl)methylphosphanium bromide has several scientific research applications:
Organic Synthesis: It is used as a reagent in Wittig reactions to form alkenes.
Biological Studies: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Chlorothiophen-2-yl)methylphosphanium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphanium moiety can stabilize positive charges, making the compound a versatile intermediate in organic synthesis. The 3-chlorothiophen-2-yl group can participate in aromatic substitution reactions, further expanding its reactivity profile.
類似化合物との比較
Similar Compounds
Methyltriphenylphosphonium Bromide: This compound is similar in structure but contains a methyl group instead of the 3-chlorothiophen-2-yl group.
Ethyltriphenylphosphonium Bromide: Similar to methyltriphenylphosphonium bromide but with an ethyl group.
Benzyltriphenylphosphonium Bromide: Contains a benzyl group instead of the 3-chlorothiophen-2-yl group.
Uniqueness
(3-Chlorothiophen-2-yl)methylphosphanium bromide is unique due to the presence of the 3-chlorothiophen-2-yl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in specific synthetic applications where other phosphonium salts may not be as effective.
特性
CAS番号 |
827344-57-0 |
|---|---|
分子式 |
C23H19BrClPS |
分子量 |
473.8 g/mol |
IUPAC名 |
(3-chlorothiophen-2-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H19ClPS.BrH/c24-22-16-17-26-23(22)18-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-17H,18H2;1H/q+1;/p-1 |
InChIキー |
YOCZNYCYRKTEIC-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=CS2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



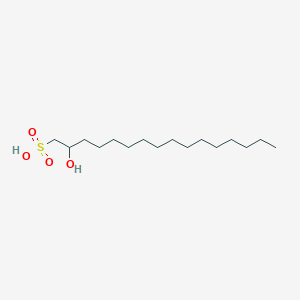
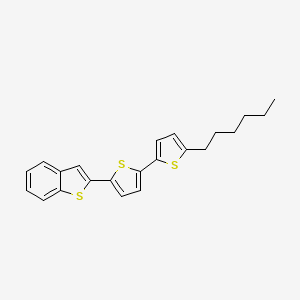
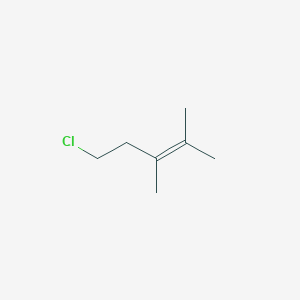
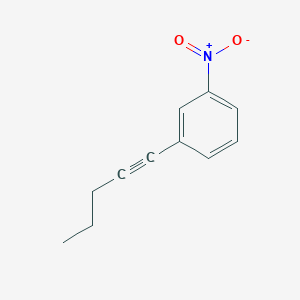
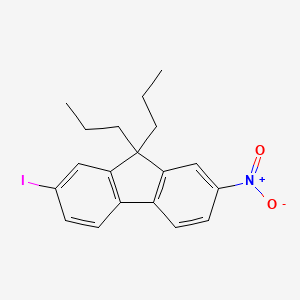

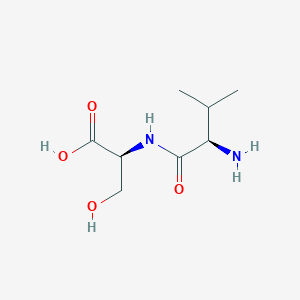
![3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde](/img/structure/B12528319.png)
![4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine](/img/structure/B12528321.png)
![2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol](/img/structure/B12528328.png)
